7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Techniques such as solid-phase synthesis and continuous flow chemistry may be employed to optimize production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-chloropyrrolo[1,2-a]pyrazine-3-methanol or 7-chloropyrrolo[1,2-a]pyrazine-3-aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its kinase inhibitory activity.
Mechanism of Action
The mechanism of action of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to potential therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid: Lacks the chlorine substituent, which may affect its biological activity.
5H-Pyrrolo[2,3-b]pyrazine derivatives: Show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Uniqueness: 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is unique due to its chlorine substituent, which can enhance its reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-6-2-10-7(8(12)13)4-11(6)3-5/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEKTBOZIJYRMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CN2C=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224787 | |
Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2250241-78-0 | |
Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2250241-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.